![molecular formula C27H23ClFN3O3 B2864001 5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189944-19-1](/img/structure/B2864001.png)
5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C27H23ClFN3O3 and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Modulation of Biological Targets
Compounds with structures similar to "5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one" have been explored for their potential to modulate biological targets, such as progesterone receptors and serotonin receptors. For example, the design, synthesis, and structure-activity relationship (SAR) of new pyrrole-oxindole progesterone receptor modulators have been investigated for their application in female healthcare, including contraception and the treatment of certain breast cancers (A. Fensome et al., 2008). These studies highlight the importance of subtle structural modifications in achieving desired biological activities.
Quantum Mechanical Studies for Light Harvesting Properties
Quantum mechanical studies on aromatic halogen-substituted compounds, similar in structural complexity to the specified compound, have demonstrated potential applications in the development of novel inhibitor molecules and light-harvesting efficiency. These compounds may play a role in the design of new dye-sensitized solar cells (DSSCs) (Y. Sheena Mary et al., 2019).
Luminescence and Electroluminescence Tuning
The investigation into the luminescence and electroluminescence properties of diphenylboron complexes of substituted indoles indicates potential applications in optoelectronic devices. These studies explore how substituent groups affect the luminescence properties, offering insights into the design of materials with tunable emission properties (Qinde Liu et al., 2002).
Anticancer Activity through Tubulin Inhibition
Triazolopyrimidines, possessing structural similarities, have been synthesized and evaluated for their anticancer activity through a unique mechanism of tubulin inhibition. These studies suggest that such compounds can overcome resistance attributed to multidrug resistance transporter proteins, highlighting their potential as anticancer agents (N. Zhang et al., 2007).
Allosteric Modulation of Receptors
Research into allosteric modulation of cannabinoid CB1 receptors by certain novel compounds reveals the potential of structurally complex molecules to influence receptor activity, which could be crucial for the development of therapeutic agents targeting the endocannabinoid system (Martin R. Price et al., 2005).
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c1-34-23-10-7-17(13-24(23)35-2)11-12-31-16-30-25-20-14-19(29)8-9-22(20)32(26(25)27(31)33)15-18-5-3-4-6-21(18)28/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBAMAQJMFLYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

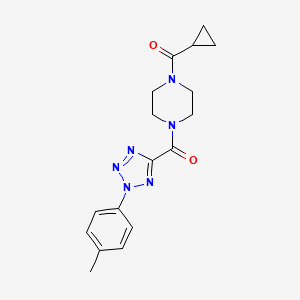
![N-(2-ethyl-6-methylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2863920.png)
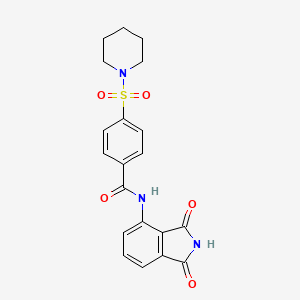

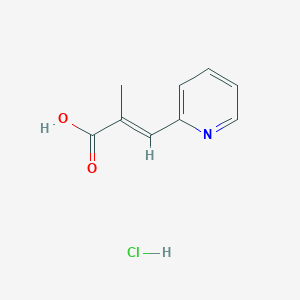


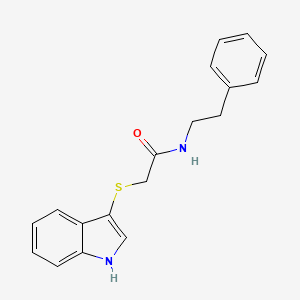
![3-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2863933.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2863937.png)
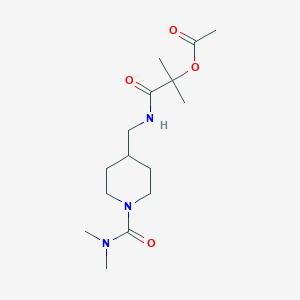
![7-chloro-N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2863940.png)
![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)